![molecular formula C18H13N5O2 B2766735 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 69722-21-0](/img/structure/B2766735.png)
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide” are not fully detailed in the search results. A related compound has a melting point of 140-141°C . More specific properties would likely be found in specialized chemical literature or databases.Scientific Research Applications
Antiviral Applications
One study highlights a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing significant antiavian influenza virus activity. These compounds exhibited antiviral activities against the H5N1 subtype, demonstrating the potential for therapeutic applications in combating avian influenza (A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020) ACS Omega.
Anti-inflammatory and COX-2 Inhibition
Another research area focuses on pyrazolo[3,4‐d]pyrimidine derivatives for their COX-2 selective inhibition properties. The study synthesized a new set of 5-benzamido-1H-pyrazolo[3,4‐d]pyrimidin-4‐one derivatives showing superior inhibitory profiles against COX-2, a target for anti-inflammatory drugs (D. Raffa, B. Maggio, et al., 2009) Archiv der Pharmazie.
Anticancer Applications
Research on novel pyrazolopyrimidines derivatives has been conducted for their anticancer and anti-5-lipoxygenase agents, indicating a potential for cancer treatment and inflammation-related conditions (A. Rahmouni, Sawssen Souiei, et al., 2016) Bioorganic chemistry.
Enzyme Inhibition for Medicinal Chemistry
Studies on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides have shown these compounds' potential in inhibiting human recombinant alkaline phosphatase and ecto-5′-nucleotidases, which are of interest in medicinal chemistry for targeting nucleotide protein interactions (A. Saeed, S. Ejaz, et al., 2015) RSC Advances.
Anticancer and Anti-lipoxygenase Agents
Further research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlights their potential in treating cancer and inflammation-related conditions. The structural-activity relationship of these compounds provides insights for future drug development (A. Rahmouni, Sawssen Souiei, et al., 2016) Bioorganic chemistry.
Safety And Hazards
properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-17(13-7-3-1-4-8-13)21-22-12-19-16-15(18(22)25)11-20-23(16)14-9-5-2-6-10-14/h1-12H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHWUOWYRLLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide |
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